![molecular formula C6H14Cl2N2O B2534460 1-(Piperazin-2-yl)ethenol dihydrochloride CAS No. 1823932-66-6](/img/structure/B2534460.png)
1-(Piperazin-2-yl)ethenol dihydrochloride
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Overview
Description
“1-(Piperazin-2-yl)ethenol dihydrochloride” is a chemical compound that belongs to the family of piperazine derivatives. It has the molecular formula C6H14N2O and its InChI code is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, which is then reacted with 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis
The basic structure of “1-(Piperazin-2-yl)ethenol dihydrochloride” consists of a piperazine ring with a hydroxyethyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 203.11 .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and complex. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another reaction involves the aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
“1-(Piperazin-2-yl)ethenol dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antihistamine Development
1-(Piperazin-2-yl)ethenol dihydrochloride is a key intermediate in the synthesis of Cetirizine, an antihistamine. Cetirizine, derived from hydroxyzine, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Anticancer Research
This compound is also involved in the synthesis of various derivatives with potential anticancer activities. For instance, some 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014). Additionally, other derivatives, like the [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, have exhibited significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Cardiovascular and Neuropharmacological Studies
Xanthone derivatives containing piperazine moieties have been synthesized and tested for their electrocardiographic, anti-arrhythmic, and antihypertensive activity, along with adrenoceptor binding affinities (Marona et al., 2008). Substituted 1-[2-(diphenylmethoxy)ethyl] piperazines have also been evaluated for their affinity to dopamine receptors, displaying significant dopaminergic activity (Van der Zee & Hespe, 1985).
Antimicrobial and Antifungal Research
Compounds synthesized from 1-(Piperazin-2-yl)ethenol dihydrochloride have been screened for their antibacterial and antifungal activities. For instance, certain imidazole derivatives have shown excellent activities when compared to standard drugs (Rajkumar et al., 2014).
Synthesis of Pharmaceutical Intermediates
The compound has been used in the preparation of various pharmaceutical intermediates, like 1-(2,3-dichlorophenyl)piperazine, which is significant in the pharmaceutical industry (Li Ning-wei, 2006).
Safety and Hazards
properties
IUPAC Name |
1-piperazin-2-ylethenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5(9)6-4-7-2-3-8-6;;/h6-9H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWFIIFADRERBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CNCCN1)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-2-yl)ethenol dihydrochloride |
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